Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20055822
InChI: InChI=1S/C20H15ClFN3O3S/c1-28-19(27)12-6-8-14(9-7-12)24-18(26)17-15(21)10-23-20(25-17)29-11-13-4-2-3-5-16(13)22/h2-10H,11H2,1H3,(H,24,26)
SMILES:
Molecular Formula: C20H15ClFN3O3S
Molecular Weight: 431.9 g/mol

Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

CAS No.:

Cat. No.: VC20055822

Molecular Formula: C20H15ClFN3O3S

Molecular Weight: 431.9 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate -

Specification

Molecular Formula C20H15ClFN3O3S
Molecular Weight 431.9 g/mol
IUPAC Name methyl 4-[[5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate
Standard InChI InChI=1S/C20H15ClFN3O3S/c1-28-19(27)12-6-8-14(9-7-12)24-18(26)17-15(21)10-23-20(25-17)29-11-13-4-2-3-5-16(13)22/h2-10H,11H2,1H3,(H,24,26)
Standard InChI Key XKCUBMPHRUKEFG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Introduction

Chemical Identity and Structural Features

The compound has the molecular formula C20H15ClFN3O3S and a molecular weight of 431.9 g/mol . Its IUPAC name, methyl 4-[[5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate, reflects its structural complexity:

  • A pyrimidine ring substituted with a chlorine atom at position 5.

  • A thioether group at position 2, linked to a 2-fluorobenzyl moiety.

  • An amide bond connecting the pyrimidine to a methyl benzoate group .

The SMILES notation (COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F) and InChIKey (XKCUBMPHRUKEFG-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight431.9 g/mol
LogP (iLOGP)2.85
Solubility (ESOL)0.0631 mg/mL (0.00024 mol/L)
Hazard StatementsH302, H315, H319, H335
GI AbsorptionHigh

The compound exhibits moderate lipophilicity (LogP ≈ 2.85), suggesting good membrane permeability but limited aqueous solubility . Its hazard profile mandates careful handling to avoid dermal or respiratory exposure .

Research Challenges and Future Directions

  • Synthetic Optimization: Current yields for related compounds (~60%) indicate room for improvement via catalyst screening or solvent optimization.

  • Mechanistic Studies: No kinetic or binding data exist for this compound. In vitro assays (e.g., fluorescence polarization) are needed to validate enzyme interactions.

  • Toxicology: Preliminary hazard data suggest irritancy risks . Full ADMET profiling is essential for therapeutic development.

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